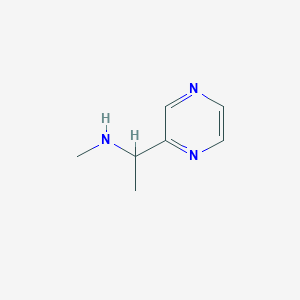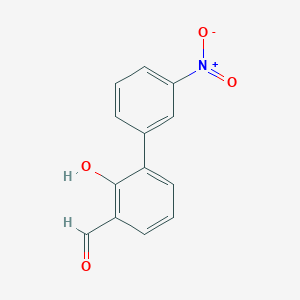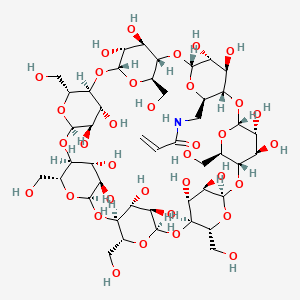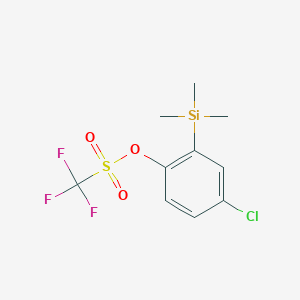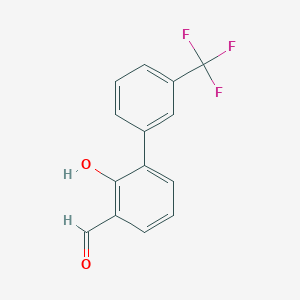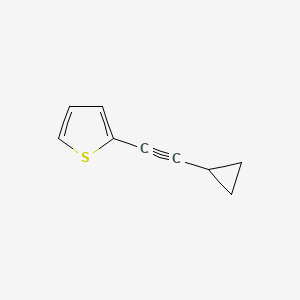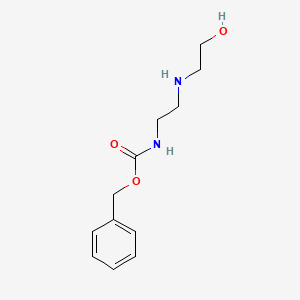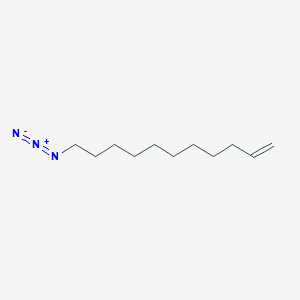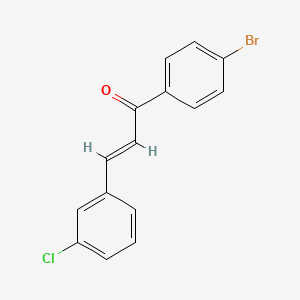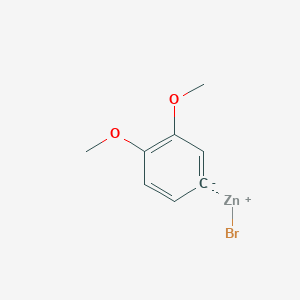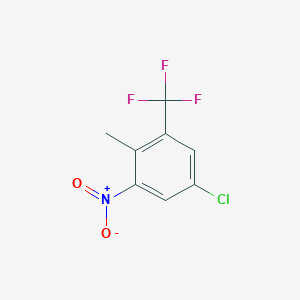
5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene, 99%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene, or 5-Cl-2-Me-3-Tf-NB, is a synthetic compound used in various scientific and industrial applications. It is a colorless to yellow-brown liquid, with a boiling point of approximately 173°C and a melting point of approximately -19°C. 5-Cl-2-Me-3-Tf-NB is a volatile and highly flammable substance, and is usually supplied as a 99% concentrated solution.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene involves the nitration of 5-Chloro-2-methyl-3-(trifluoromethyl)aniline followed by oxidation of the resulting nitroaniline.
Starting Materials
5-Chloro-2-methyl-3-(trifluoromethyl)aniline, Nitric acid, Sulfuric acid, Sodium nitrite, Sodium hydroxide, Hydrogen peroxide
Reaction
Step 1: Dissolve 5-Chloro-2-methyl-3-(trifluoromethyl)aniline in concentrated sulfuric acid., Step 2: Add a solution of sodium nitrite in water to the above mixture at a temperature of 0-5°C to form the diazonium salt., Step 3: Add a solution of nitric acid dropwise to the diazonium salt solution while maintaining the temperature at 0-5°C. Stir the mixture for 30 minutes., Step 4: Pour the reaction mixture into ice-cold water and neutralize with sodium hydroxide solution., Step 5: Extract the product with dichloromethane and dry over anhydrous sodium sulfate., Step 6: Oxidize the resulting nitroaniline with hydrogen peroxide in the presence of a catalyst such as copper sulfate or iron(III) chloride to obtain 5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene., Step 7: Purify the product by recrystallization or column chromatography.
Scientific Research Applications
5-Cl-2-Me-3-Tf-NB is used in various scientific and industrial applications, including organic synthesis, pharmaceuticals, and materials science. In organic synthesis, it is used as a reagent for the preparation of various compounds, such as nitroaromatics, nitroalkanes, and nitroalkenes. In pharmaceuticals, it is used as a starting material for the synthesis of various drugs and as a precursor for the synthesis of other compounds. In materials science, it is used as a precursor for the synthesis of polymers and other materials.
Mechanism Of Action
The mechanism of action of 5-Cl-2-Me-3-Tf-NB is not fully understood. However, it is believed to involve a nucleophilic substitution reaction in which the chlorine atom of the molecule acts as a nucleophile and attacks the substrate, resulting in the formation of a new bond.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-Cl-2-Me-3-Tf-NB are not well-studied. However, it is known that the compound has low toxicity and is generally considered to be of low risk to human health.
Advantages And Limitations For Lab Experiments
The advantages of using 5-Cl-2-Me-3-Tf-NB in laboratory experiments include its low cost and ease of synthesis. Additionally, it has a relatively low toxicity and is not volatile, making it suitable for use in a variety of laboratory settings. The main limitation of the compound is its flammability, which can make it difficult to handle in some laboratory settings.
Future Directions
Future research on 5-Cl-2-Me-3-Tf-NB should focus on further elucidating its mechanism of action and exploring its potential applications in organic synthesis, pharmaceuticals, and materials science. Additionally, further research should be conducted to determine its potential toxicity and safety profile. Other potential future directions include exploring its potential applications in catalysis and exploring its potential uses in drug delivery systems.
properties
IUPAC Name |
5-chloro-2-methyl-1-nitro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2/c1-4-6(8(10,11)12)2-5(9)3-7(4)13(14)15/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAHOLROZLUWQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-3-(trifluoromethyl)nitrobenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

